1-Phenylspiro[2.6]nona-4,6,8-triene
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Overview
Description
1-Phenylspiro[26]nona-4,6,8-triene is a unique organic compound characterized by its spirocyclic structure, which includes a phenyl group attached to a spiro[26]nona-4,6,8-triene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylspiro[2.6]nona-4,6,8-triene can be synthesized through the reaction of dimethyl trans-spiro[2.6]nona-4,6,8-trien-1,2-dicarboxylate with phenyllithium. This reaction yields trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene . The compound is sensitive to acids, which can lead to the formation of 8-(2,2-diphenylvinyl) heptafulvene and benzophenone .
Industrial Production Methods: While specific industrial production methods for 1-Phenylspiro[2
Chemical Reactions Analysis
Types of Reactions: 1-Phenylspiro[2.6]nona-4,6,8-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents, but specific examples are limited.
Substitution: The compound is sensitive to acids, leading to rearrangement and substitution reactions.
Common Reagents and Conditions:
Phenyllithium: Used in the initial synthesis of the compound.
Acids: Induce rearrangement to form heptafulvene derivatives and benzophenone.
Sodium Hydride: Used in basic conditions to yield various tricyclic compounds.
Major Products Formed:
8-(2,2-Diphenylvinyl) Heptafulvene: Formed under acidic conditions.
Benzophenone: Accompanies the formation of heptafulvene.
Scientific Research Applications
Mechanism of Action
The mechanism of action for 1-Phenylspiro[2.6]nona-4,6,8-triene involves its reactivity with acids and bases, leading to rearrangement and formation of various derivatives. The molecular targets and pathways are primarily related to its spirocyclic structure, which influences its chemical behavior and interactions .
Comparison with Similar Compounds
Spiro[2.6]nona-4,6,8-triene: The parent compound without the phenyl group.
Dimethyl trans-spiro[2.6]nona-4,6,8-trien-1,2-dicarboxylate: A precursor in the synthesis of 1-Phenylspiro[2.6]nona-4,6,8-triene.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This uniqueness makes it valuable for specific synthetic applications and studies involving spirocyclic compounds .
Properties
CAS No. |
50517-62-9 |
---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-phenylspiro[2.6]nona-4,6,8-triene |
InChI |
InChI=1S/C15H14/c1-2-7-11-15(10-6-1)12-14(15)13-8-4-3-5-9-13/h1-11,14H,12H2 |
InChI Key |
ZAQZLKYUHZEAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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